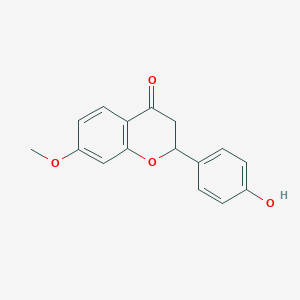

2-(4-hydroxyphenyl)-7-methoxychroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-8,15,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOSVTQXBSSCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437613 | |

| Record name | 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32274-71-8 | |

| Record name | 2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways

Isolation and Identification of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one (Sakuranetin) from Plant Sources

Sakuranetin (B8019584) was first identified as the aglycone of its glycoside, sakuranin, which was isolated from the bark of the cherry tree Prunus pseudo-cerasus. nih.govresearchgate.net The aglycone, sakuranetin, was subsequently obtained from the bark of Prunus puddum. nih.gov Since its initial discovery, sakuranetin has been isolated from a diverse range of plant species. It is notably present in rice (Oryza sativa), where it functions as a phytoalexin. nih.govmdpi.com

The extraction and purification of sakuranetin from plant materials typically involve the use of solvents like methanol (B129727) or ethanol, followed by chromatographic techniques for isolation. For instance, 50 mg of pure sakuranetin was isolated from 6.5 kg of powdered stem bark of Daphne aurantiaca using a methanolic extract and subsequent chromatographic purification. nih.gov It has also been identified as a primary compound in the 80% ethanol:water extract of Dicerothamnus rhinocerotis. nih.gov

Below is a table summarizing some of the plant sources from which Sakuranetin has been isolated:

| Plant Species | Part of Plant | Reference |

| Prunus pseudo-cerasus | Bark | nih.govresearchgate.net |

| Prunus puddum | Bark | nih.gov |

| Oryza sativa (Rice) | Leaves | wikipedia.orgnih.gov |

| Polyomnia fruticosa | - | wikipedia.orgmdpi.com |

| Daphne aurantiaca | Stem Bark | nih.gov |

| Dicerothamnus rhinocerotis | - | nih.gov |

| Dodonaea viscosa | Aerial Parts | nih.gov |

| Xanthorrhoea hastilis | Resins | nih.gov |

| Eupatorium havanense | - | nih.gov |

| Artemisia campestris subsp. glutinosa | Hexane Extract | nih.gov |

| Iris milesii | Rhizomes | nih.gov |

| Eriodictyon californicum | Leaves and Stems | nih.gov |

| Hyptis salzmanii | Leaves | nih.gov |

| Teucrium stocksianum | - | nih.gov |

| Viscum album | - | nih.gov |

| Mimosa tenuiflora | Green Propolis | researchgate.net |

Occurrence of Related Chromanones and Flavonoids in Biological Systems

Sakuranetin belongs to the flavanone (B1672756) subclass of flavonoids. mdpi.com Flavanones are characterized by the absence of a double bond between positions 2 and 3 in the C ring of the flavonoid skeleton. mdpi.com The most closely related flavonoid to sakuranetin is its precursor, naringenin (B18129) (5,7,4'-trihydroxyflavanone), from which it is derived by a methylation reaction. wikipedia.orgnih.gov Sakuranetin also exists in a glycosylated form called sakuranin, which is the 5-O-glucoside of sakuranetin. wikipedia.orgnih.gov

Other related flavonoids found in biological systems include:

Isosakuranetin: An isomer of sakuranetin. nih.gov

Homoeriodictyol: Another methoxyflavanone. nih.gov

Apigenin: A flavone (B191248) analog of naringenin. nih.govwikipedia.org

Pinostrobin: A flavanone found alongside sakuranetin in some sources. nih.gov

Flavonoids, as a broad class of secondary metabolites, are ubiquitous in plants and include various subgroups such as flavones, flavonols, isoflavonoids, anthocyanins, and proanthocyanidins. researchgate.netnih.gov These compounds are synthesized through common biosynthetic pathways, leading to a wide diversity of structures and biological functions. researchgate.net

Biogenetic Precursors and Enzymatic Transformations in Flavonoid Biosynthesis

The biosynthesis of sakuranetin and other flavonoids is a complex process that originates from primary metabolic pathways. researchgate.net Flavonoids are derived from precursors supplied by the shikimate and phenylpropanoid pathways. nih.govresearchgate.net

The journey to sakuranetin begins with the shikimate pathway , a metabolic route that produces aromatic amino acids, including L-phenylalanine. nih.govresearchgate.net This pathway starts from phosphoenolpyruvate (B93156) and erythrose 4-phosphate. researchgate.net

The L-phenylalanine produced then enters the general phenylpropanoid pathway . nih.govfrontiersin.org This pathway consists of three key enzymatic steps:

Phenylalanine ammonia (B1221849) lyase (PAL) deaminates L-phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-Coumarate:CoA ligase (4CL) catalyzes the addition of a coenzyme A (CoA) unit to p-coumaric acid, forming p-coumaroyl-CoA. nih.gov

This molecule, p-coumaroyl-CoA, serves as a central precursor for the biosynthesis of numerous flavonoids, including sakuranetin. researchgate.net

The formation of the characteristic flavonoid skeleton is initiated by the enzyme chalcone (B49325) synthase (CHS) . nih.govnih.gov CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form a chalcone intermediate, specifically naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone). nih.govfrontiersin.org

The next crucial step is catalyzed by chalcone-flavanone isomerase (CHI) . wikipedia.org This enzyme facilitates the intramolecular cyclization of the open-chain naringenin chalcone to form the flavanone naringenin. nih.govnih.gov Naringenin is a key branch-point intermediate in the flavonoid pathway. nih.gov

The final step in the biosynthesis of sakuranetin is the specific methylation of naringenin. The enzyme naringenin 7-O-methyltransferase (NOMT) uses S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the 7-hydroxyl group of naringenin, yielding this compound (sakuranetin). wikipedia.orgnih.gov

Ecological and Biological Roles as Phytoalexins

One of the most significant roles of sakuranetin in plants is its function as a phytoalexin. nih.govmdpi.com Phytoalexins are antimicrobial secondary metabolites that are produced by plants in response to biotic and abiotic stresses, such as pathogen attack or UV irradiation. nih.gov They act as "plant antibiotics," contributing to the plant's defense mechanisms. nih.gov

Sakuranetin is a major phytoalexin in rice (Oryza sativa). wikipedia.orgnih.gov Its biosynthesis is rapidly induced in rice leaves upon infection by the phytopathogenic fungus Magnaporthe oryzae, the causative agent of rice blast disease. nih.gov The accumulation of sakuranetin at the site of infection helps to inhibit fungal growth and spore germination. wikipedia.orgnih.gov The production of sakuranetin in rice can also be triggered by other stresses, including UV radiation and treatment with elicitors like jasmonic acid. nih.gov Besides rice, sakuranetin also acts as a phytoalexin in plants like Polymnia fruticosa. wikipedia.orgresearchgate.net This defensive role underscores the ecological importance of the compound for plant survival. nih.govmedchemexpress.com

Advanced Synthetic Methodologies and Chemical Derivatization

Synthetic Approaches to the Chromanone Ring System

The construction of the chromanone ring is a foundational step in the synthesis of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one. Traditional methods often involve the intramolecular cyclization of 2'-hydroxychalcones, which can be achieved under acidic or basic conditions. rsc.org However, these methods can have drawbacks, such as requiring harsh reaction conditions. rsc.org More contemporary and advanced methodologies have been developed to afford greater control and efficiency.

One common strategy for synthesizing flavanones is the base-catalyzed cyclization of 2'-hydroxychalcones. nih.gov This biomimetic approach mimics the enzymatic cyclization facilitated by chalcone (B49325) isomerase in plants. nih.gov Additionally, various other synthetic routes have been explored, including those that manipulate the flavone (B191248)/flavanone (B1672756) core, and those involving carbon-carbon and carbon-heteroatom bond formations. nih.gov

A notable modern approach involves a palladium-catalyzed process that converts chromanones into flavanones through dehydrogenation followed by arylation with arylboronic acids. organic-chemistry.org Another innovative method utilizes a DBU-catalyzed sequence involving 1,4-conjugate addition of water to an alkynyl o-quinone methide, followed by isomerization and intramolecular oxa-Michael addition to yield flavanones in high yields. organic-chemistry.org

The stereochemistry at the C-2 position of the chromanone ring is crucial for the biological activity of flavanones. Consequently, the development of enantioselective synthetic methods has been a significant focus. These techniques aim to produce a single enantiomer, which is often more potent or has a different biological profile than its counterpart.

Several strategies have been successfully employed to achieve enantioselective synthesis of flavanones. One such method is the rhodium-catalyzed 1,4-addition of phenylboronic acid derivatives to chromones. nih.gov Another approach involves a catalytic enantioselective synthesis from alkylidenes, which can be combined with a Knoevenagel condensation in a one-pot reaction to produce natural products like flindersiachromanone with good enantiomeric excess. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as powerful catalysts in enantioselective synthesis. They can catalyze the annulation of in situ generated acyl anion intermediates with trifluoromethyl-β,β-disubstituted Michael acceptors to create fluoroalkylated benzopyranones with all-carbon quaternary stereocenters. organic-chemistry.org Furthermore, NHC-catalyzed intramolecular Stetter reactions of sulphoamido benzaldehydes have been developed for the enantioselective synthesis of aza-flavanone derivatives. nih.gov

Palladium catalysis has revolutionized many areas of organic synthesis, and the construction of the flavanone skeleton is no exception. Palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones offers a versatile and efficient route to both flavones and flavanones. nih.govrsc.orgnih.gov This methodology allows for the divergent synthesis of these two classes of flavonoids from a common intermediate, with the outcome dependent on the choice of oxidants and additives. nih.govrsc.orgnih.gov

The reaction proceeds under mild conditions and demonstrates good compatibility with a variety of functional groups, making it a highly atom-economical process. bohrium.com The proposed mechanism suggests that the 2'-hydroxydihydrochalcone is first converted to a 2'-hydroxychalcone (B22705) intermediate via Pd(II)-catalyzed dehydrogenation. nih.gov This intermediate can then undergo either a Michael addition to form the flavanone or an oxidative Heck coupling to yield the flavone, depending on the optimized reaction conditions. nih.gov

For the synthesis of flavanones specifically, the reaction is typically carried out using Pd(TFA)2 as the catalyst and Cu(OAc)2 as the oxidant in DMSO at 100°C under an argon atmosphere. rsc.org This method has been successfully applied to the synthesis of various flavanone derivatives with different substituents on the A-ring. rsc.org

Table 1: Comparison of Synthetic Methodologies for Flavanone Synthesis

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Base-Catalyzed Cyclization | Base (e.g., NaOH, KOH) | Traditional, biomimetic, often requires harsh conditions. | nih.gov |

| Rhodium-Catalyzed 1,4-Addition | Rhodium complex, Phenylboronic acid | Enantioselective, good for installing C-2 stereocenter. | nih.gov |

| NHC-Catalyzed Annulation | N-Heterocyclic Carbene | Enantioselective, creates quaternary stereocenters. | organic-chemistry.org |

| Palladium-Catalyzed Oxidative Cyclization | Pd(II) salt (e.g., Pd(TFA)2), Oxidant (e.g., Cu(OAc)2) | Divergent, mild conditions, good functional group tolerance. | nih.govrsc.orgnih.gov |

| DBU-Catalyzed Cascade | DBU | High yields, good functional group tolerance. | organic-chemistry.org |

Regioselective and Stereoselective Functionalization of this compound

Once the core structure of this compound is established, further chemical modifications can be introduced to explore structure-activity relationships and develop new derivatives with enhanced or novel properties. The regioselective and stereoselective functionalization of this molecule is a key aspect of this process.

The C-2 and C-3 positions of the chromanone ring are prime targets for chemical modification. The C-2 position, being a chiral center, is particularly important for biological activity. The presence of a double bond between C-2 and C-3 distinguishes flavones from flavanones, and this structural feature significantly influences their antiradical activity. researchgate.net

The functionalization at the C-3 position is also of great interest. For instance, 3-hydroxy derivatives of flavanones are known as flavanols or catechins. mdpi.com The introduction of substituents at the C-3 position can be achieved through various synthetic strategies. A ruthenium-catalyzed deaminative coupling reaction of 2'-hydroxyaryl ketones with amines provides a mild method for synthesizing 3-substituted flavanones. organic-chemistry.org

The phenolic hydroxyl and methoxy (B1213986) groups on the A and B rings of this compound provide opportunities for further derivatization. These groups can be modified through reactions such as alkylation, acylation, and glycosylation. mdpi.com

The position and nature of these substituents can have a profound impact on the molecule's properties. For example, the hydroxylation pattern on the B-ring is a key determinant of the antioxidant activity of flavonoids. mdpi.com In citrus plants, the hydroxyl groups of flavanones are often converted to methyl ethers or glycosides. nih.gov

Synthetic methods for achieving specific substitutions on the phenolic rings are well-established. For instance, the methylation of a hydroxyl group can be accomplished using reagents like dimethyl sulfate (B86663) in the presence of a base. beilstein-journals.org The synthesis of various hydroxylated and methoxylated flavanones has been reported, highlighting the accessibility of a wide range of derivatives. researchgate.netamanote.com

Expanding the structural diversity of this compound can be achieved by incorporating it into more complex molecular architectures, such as spirochromanones and hybrid heterocyclic systems. The chroman-4-one scaffold is a valuable building block for the design and synthesis of these novel compounds. researchgate.net

Spirochromanones are a class of compounds where the C-2 or C-3 position of the chromanone ring is part of a spirocyclic system. The synthesis of these compounds often involves multi-component reactions or the functionalization of a pre-formed chromanone. For example, a series of spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives have been synthesized and evaluated for their biological activities. researchgate.net

Hybrid heterocyclic systems involve the fusion or linking of the chromanone core with other heterocyclic rings. This strategy has been employed to create novel compounds with potent biological activities. For instance, 7-hydroxy-4-phenylchromen-2-one has been linked to triazole moieties via click chemistry to generate potent cytotoxic agents. nih.gov The synthesis of angular heteroarenochromones based on 7-hydroxy-8-carbonylchromones has also been explored. dntb.gov.ua

Development of Novel Synthetic Routes for Enhanced Yields and Purity

The synthesis of this compound, a flavanone of significant research interest, has been approached through various methodologies aimed at optimizing reaction yields and ensuring high purity of the final product. The strategies generally involve the initial construction of the core flavanone skeleton, followed by specific functional group manipulations, such as methylation.

A common pathway to the flavanone core, from which this compound is derived, begins with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) and benzaldehyde (B42025) to form a chalcone intermediate. This is followed by an intramolecular cyclization reaction. For instance, the synthesis of the isomeric compound 7-hydroxy-4'-methoxyflavanone is achieved by condensing 2,4-dihydroxyacetophenone with 4-methoxybenzaldehyde (B44291) using a potassium hydroxide (B78521) catalyst, followed by cyclization catalyzed by sulfuric acid in ethanol. researchgate.net This conventional method yielded 56.67% of the flavanone. researchgate.net

Novel approaches have sought to improve upon these traditional methods. Research into the synthesis of related polymethoxyflavonoids has demonstrated the utility of microwave-assisted reactions. researchgate.net For example, a method for selective methylation using a copper(I) bromide (CuBr) catalyst under microwave irradiation has been developed, which can significantly improve reaction efficiency. researchgate.net While this was applied to a brominated flavonoid precursor, the principle of using microwave assistance can be extended to the key condensation and cyclization steps of the flavanone synthesis to potentially increase yields and reduce reaction times.

Another advanced strategy is the selective derivatization of a readily available precursor like naringenin (B18129). The target compound, this compound, is also known as 7-O-methylnaringenin. A direct and specific synthesis involves the selective alkylation of the 7-hydroxyl group of naringenin. A reported method for this transformation uses methyl iodide as the alkylating agent in the presence of potassium carbonate (K₂CO₃) in an acetone (B3395972) solvent. mdpi.com This specific route yielded 39.6% of 7-O-methylnaringenin. mdpi.com This highlights a modular approach where a common, naturally abundant flavonoid can be efficiently converted into a more specific derivative.

The table below summarizes various synthetic strategies and derivatization methods applicable to the synthesis of the target compound and its close analogues, providing insight into the reaction conditions and resulting yields.

Table 1: Comparison of Synthetic Methodologies for Flavanone Synthesis and Derivatization

| Method | Key Reaction | Starting Materials | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Conventional Flavanone Synthesis | Claisen-Schmidt Condensation & Oxa-Michael Addition | 2,4-dihydroxyacetophenone, 4-methoxybenzaldehyde | KOH, then H₂SO₄ | Ethanol | - | 56.67%¹ | researchgate.net |

| Selective O-Methylation | Nucleophilic Substitution (Alkylation) | Naringenin, Methyl iodide | K₂CO₃ | Acetone | Room Temperature, 24-96 h | 39.6% | mdpi.com |

| General O-Alkylation | Nucleophilic Substitution (Alkylation) | Naringenin, Dodecyl iodide | K₂CO₃ | DMF | Room Temperature, 24-96 h | 70.2%² | mdpi.com |

| Microwave-Assisted Methylation | Nucleophilic Substitution | Brominated Flavonoid, NaOMe | CuBr | DMF | Microwave | Good yields³ | researchgate.net |

| Hydrogenation to Chromanone | C=C Double Bond Reduction | 3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one | 10% Pd/C, H₂ | Ethanol | Room Temperature, 6 h | Not Specified | nih.gov |

¹Yield reported for the isomer 7-hydroxy-4'-methoxyflavanone. ²Yield reported for 7-O-dodecylnaringenin, demonstrating the efficiency of O-alkylation. ³Specific percentage yield not provided, but described as a method with good yields.

Further modifications and derivatizations of the core structure are also prevalent in research. For example, the keto group at the C4 position can be modified to create oxime and oxime ether derivatives. mdpi.comnih.gov These reactions typically involve treating the parent flavanone with hydroxylamine (B1172632) hydrochloride in the presence of a base. nih.gov Such derivatizations are pursued to explore new biological activities, building upon the foundational this compound structure.

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar

Molecular Mechanisms of Action

Antioxidant Mechanisms: Free Radical Scavenging and Reactive Oxygen Species Modulation

As a flavonoid, 2-(4-hydroxyphenyl)-7-methoxychroman-4-one is presumed to exhibit significant antioxidant activity. The general antioxidant mechanism for flavonoids involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. researchgate.net The presence of the 4'-hydroxyl group on the B-ring and the 7-methoxy group on the A-ring are key structural features that contribute to its ability to scavenge free radicals and modulate reactive oxygen species (ROS). researchgate.netmdpi.com The process of free radical scavenging helps to mitigate oxidative stress, a condition implicated in numerous chronic diseases. mdpi.comnih.gov

The antioxidant capacity of flavonoids is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. researchgate.net For instance, a study on various 4-hydroxycoumarin (B602359) derivatives, which share a similar structural core, demonstrated significant free radical scavenging activity, with some compounds outperforming the standard antioxidant butylated hydroxytoluene (BHT). scholaris.ca

Table 1: Antioxidant Activity of a Related Compound (4-hydroxy-6-methoxy-2H-chromen-2-one)

| Assay | IC50 (mM) |

| DPPH Radical Scavenging | 0.05 |

| Reference Standard: Ascorbic Acid | 0.06 |

| Reference Standard: BHT | 0.58 |

This table is based on data for a structurally related compound and is for illustrative purposes. scholaris.ca

Anti-inflammatory Pathways Modulation: Including Cyclooxygenase-2 (COX-2) Inhibition

The anti-inflammatory properties of this compound are linked to its ability to modulate key inflammatory pathways. A crucial mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov COX-2 is an inducible enzyme that plays a significant role in the inflammatory cascade by catalyzing the synthesis of prostaglandins, which are pro-inflammatory mediators. nih.gov

Research on the structurally similar compound 4-hydroxy-7-methoxycoumarin (B561722) (4H-7MTC) has shown that it significantly reduces the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This inhibition is achieved by suppressing the activation of nuclear factor kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK). mdpi.com The NF-κB and MAPK signaling pathways are critical regulators of the expression of pro-inflammatory genes, including those for COX-2, tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6). mdpi.comnih.govnih.gov

Table 2: Effect of a Related Compound (4-hydroxy-7-methoxycoumarin) on Inflammatory Mediators

| Inflammatory Mediator | Effect |

| Nitric Oxide (NO) | Significantly reduced production mdpi.com |

| Prostaglandin E2 (PGE2) | Significantly reduced production mdpi.com |

| TNF-α | Decreased production mdpi.com |

| IL-1β | Decreased production mdpi.com |

| IL-6 | Decreased production mdpi.com |

This table is based on data for a structurally related compound. mdpi.com

Anticarcinogenic and Antiproliferative Mechanisms:

The potential of this compound as an anticancer agent is attributed to its influence on cell cycle regulation, apoptosis induction, and angiogenesis inhibition.

Cell Cycle Regulation and Arrest

This compound and its analogs can interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. Some chromene derivatives have been shown to induce cell cycle arrest at the G2/M phase. nih.govnih.gov This arrest is often mediated by the upregulation of cell cycle inhibitors like p21. nih.gov By halting the cell cycle, these compounds prevent the proliferation of cancer cells.

Apoptosis Induction

In addition to cell cycle arrest, this compound can induce programmed cell death, or apoptosis, in cancer cells. nih.gov Prolonged cell cycle arrest can trigger the apoptotic cascade. nih.gov Structurally related chromene derivatives have been identified as potent inducers of apoptosis in various cancer cell lines. nih.gov

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govnih.gov this compound and related compounds have demonstrated anti-angiogenic properties. nih.govnih.gov For example, a structurally similar chalcone (B49325), 2'-hydroxy-4'-methoxychalcone, was found to decrease angiogenesis in both in vitro and in vivo models. nih.gov This anti-angiogenic activity may be linked to the inhibition of COX-2, which is known to play a role in promoting angiogenesis. nih.govnih.gov

Enzyme Inhibition Profiling

The ability of this compound and related compounds to inhibit various enzymes is a key area of research, with implications for several therapeutic areas.

Monoamine oxidase B (MAO-B) is a significant enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. nih.govnih.gov Research into chromone-based compounds has identified them as a promising scaffold for MAO-B inhibitors. nih.gov

Studies on related flavones have shown that the substitution pattern on the chroman ring influences MAO-B inhibitory activity. For instance, 5-Hydroxy-7-methoxy-2-(4-(prop-2-yn-1-yloxy)phenyl)-4H-chromen-4-one and other 5-hydroxyflavones with varying alkoxy groups at the 4'-position have been synthesized and evaluated as MAO-B inhibitors. nih.gov While specific IC50 values for this compound are not extensively documented in the reviewed literature, the general activity of the chromone (B188151) scaffold suggests potential for MAO-B inhibition. nih.gov

Table 1: MAO-B Inhibition by Related Flavone (B191248) Compounds

| Compound Name | IUPAC Name | MAO-B Inhibition |

|---|---|---|

| Flavonoid 1c | 5-Hydroxy-7-methoxy-2-(4-propoxyphenyl)-4H-chromen-4-one | Data not specified nih.gov |

| Flavonoid 2c | 5-Hydroxy-2-(4-isopropoxyphenyl)-7-methoxy-4H-chromen-4-one | Data not specified nih.gov |

| Flavonoid 3c | 5-Hydroxy-2-(4-Isobutoxyphenyl)7-methoxy-4H-chromen-4-one | Data not specified nih.gov |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. nih.gov The potential of chromenone derivatives as cholinesterase inhibitors has been explored. A study on amino-7,8-dihydro-4H-chromenone derivatives revealed that certain substitutions can lead to potent BChE inhibition. nih.gov For example, a derivative with a 4-fluorobenzyloxy group at the R1 position and a methoxy (B1213986) group at the R2 position (compound 4k) exhibited an IC50 value of 0.65 ± 0.13 µM against BChE, with a competitive-type inhibition and a Ki value of 0.55 µM. nih.gov While these findings are for structurally related compounds, they highlight the potential of the chromenone core in designing cholinesterase inhibitors. Direct inhibitory data for this compound on cholinesterases is not prominently available in the reviewed scientific literature.

Table 2: Cholinesterase Inhibition by Amino-7,8-dihydro-4H-chromenone Derivatives

| Compound | Substituents | BChE IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|---|

| 4k | R1=4-fluorobenzyloxy, R2=OCH3 | 0.65 ± 0.13 | Competitive | 0.55 |

| 4c | R1=4-chlorobenzyloxy | 0.89 ± 0.24 | Not specified | Not specified |

| 4d | R1=4-bromobenzyloxy | 1.19 ± 0.31 | Not specified | Not specified |

Sirtuin 2 (SIRT2) is a deacetylase enzyme implicated in various cellular processes, and its inhibition is being investigated for therapeutic purposes in cancer and neurodegenerative diseases. nih.gov Several SIRT2-selective inhibitors have been developed and studied. nih.gov For instance, 7-Hydroxychromone has been identified as a Src kinase inhibitor with an IC50 of <300 μM. medchemexpress.com However, specific data on the direct inhibition of SIRT2 by this compound is not readily found in the existing literature. The broader class of chromones has shown activity against various kinases, suggesting that this compound could potentially interact with such enzymes. medchemexpress.com

Antimicrobial and Antiviral Activity Mechanisms

Flavonoids, as a class, are known for their wide range of biological activities, including antimicrobial and antiviral properties. smolecule.commdpi.com

Research on sakuranetin (B8019584), a structurally similar flavonoid (5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one), has demonstrated its activity against various bacteria and fungi. smolecule.com This suggests that the core structure shared with this compound may confer antimicrobial properties. Additionally, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and shown to possess antimicrobial activity. nih.gov

In the context of antiviral activity, flavonoids containing the 4H-chromen-4-one scaffold have been reported to exhibit effects against various viruses, including interfering with the replication cycle of both RNA and DNA viruses. mdpi.comnih.gov For example, isoginkgetin, which contains this scaffold, has shown in vitro antiviral activity against SARS-CoV-2 with an IC50 value of 22.81 μM. nih.gov Polyphenols, in general, can inhibit viral entry into host cells and hinder viral replication. mdpi.com While these findings are promising for the flavonoid class, specific studies detailing the antimicrobial and antiviral mechanisms of this compound are limited.

Modulation of Multidrug Resistance Mechanisms, including P-glycoprotein

P-glycoprotein (P-gp) is a key transporter involved in multidrug resistance (MDR) in cancer cells by effluxing chemotherapeutic drugs. nih.govnih.gov The modulation of P-gp activity is a strategy to overcome MDR. Flavonoids have been investigated for their potential to reverse P-gp-mediated MDR. While direct evidence for this compound is scarce, the general class of flavonoids has been shown to interact with P-gp. The expression of P-gp can also be modulated by various cellular signaling pathways. nih.gov Further research is needed to determine the specific effects of this compound on P-gp expression and function.

Plant Immunity Induction and Signaling Pathway Modulation (e.g., Abscisic Acid)

Plants produce a variety of secondary metabolites, including flavonoids, as part of their defense mechanisms against pathogens and environmental stress. smolecule.com Sakuranetin, a related flavonoid, acts as a phytoalexin in plants like rice, produced in response to fungal infections. smolecule.com This indicates a role for this type of flavonoid structure in plant immunity. The signaling pathways involved in plant defense are complex and can involve hormones like abscisic acid. However, specific studies linking this compound to the induction of plant immunity or the modulation of the abscisic acid signaling pathway are not extensively covered in the reviewed literature.

Receptor Interaction Studies (e.g., Opioid Receptors, Estrogen Receptors)

The interaction of this compound and its analogs with various receptors is a key area of research to elucidate their mechanisms of action. Studies have particularly focused on their potential modulation of opioid and estrogen receptors, given the structural similarities of the flavonoid scaffold to known ligands for these receptors.

While direct binding data for this compound with opioid receptors are not extensively documented, research on the broader flavonoid class suggests potential interactions. Flavonoids have been identified as a novel scaffold for the development of opioid receptor ligands. For instance, a study on a series of flavonoids demonstrated their capacity to bind to the µ-opioid receptor, with one synthetic flavanone (B1672756), 3,3-dibromoflavanone, showing a Ki of 0.846 ± 0.263 μM. This suggests that the chromanone core could serve as a template for designing opioid receptor modulators. The antinociceptive effects of certain flavonoids appear to be mediated through the µ-opioid system.

The interaction of isoflavonoids, which are structurally analogous to this compound, with estrogen receptors (ERα and ERβ) has been more thoroughly investigated. Phytoestrogens, including isoflavones, are known to bind to estrogen receptors due to their structural resemblance to 17β-estradiol. Generally, isoflavone (B191592) aglycones exhibit a stronger binding affinity for ERβ than for ERα. The affinity of these compounds for estrogen receptors can be influenced by their metabolism, with metabolites sometimes showing different binding profiles. The estrogenic or anti-estrogenic activity of flavonoids is dependent on the specific compound, its concentration, and the cellular context, including the relative expression levels of ERα and ERβ.

Table 1: Opioid Receptor Binding Affinities of Selected Flavonoid Analogs

| Compound | Receptor Subtype | Binding Affinity (Ke or Ki, nM) | Activity |

| Amentoflavone | κ (kappa) | 490 ± 150 | Antagonist |

| Amentoflavone | δ (delta) | >5000 | - |

| (-)-Catechin gallate | µ (mu) | 210 | Antagonist |

| (-)-Catechin gallate | κ (kappa) | 220 | Antagonist |

| (-)-Catechin gallate | δ (delta) | 950 | Antagonist |

| 3,3-Dibromoflavanone | µ (mu) | 846 | Agonist |

Data sourced from multiple studies and may not be directly comparable due to different experimental conditions.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and the nature of the binding.

Molecular docking studies on flavonoids, including compounds structurally similar to 2-(4-hydroxyphenyl)-7-methoxychroman-4-one, have been instrumental in predicting their binding affinities to various protein targets. For instance, in silico studies on 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychroman-4-one, a closely related flavonoid, have indicated good binding affinities towards the Interleukin-1 receptor (IL-1R) and Tumor Necrosis Factor receptor (TNF-R), suggesting its potential as an anti-inflammatory agent. While specific binding energy values for this compound are not extensively documented in publicly available literature, studies on similar compounds provide a framework for understanding its potential interactions. For example, docking studies of various flavonoids against protein targets have revealed a range of binding affinities, often correlated with their biological activity.

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychroman-4-one | IL-1R, TNF-R | Good (specific values not detailed) | nih.gov |

| 4-hydroxycoumarin-dopamine derivative | Carbonic Anhydrase IX | -43.7 kJ/mol | nih.gov |

| 4-hydroxycoumarin-3-methoxytyramine derivative | Carbonic Anhydrase IX | -42.1 kJ/mol | nih.gov |

A crucial aspect of molecular docking is the identification of the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex. For 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychroman-4-one, docking studies have highlighted crucial interactions with amino acid residues in the receptor binding sites of IL-1R and TNF-R. nih.gov Similarly, studies on other flavonoids have detailed the key residues involved in their binding to various enzymes. For example, in the binding of 4-hydroxycoumarin (B602359) derivatives to human carbonic anhydrase IX, specific residues such as GLN92, GLU106, LEU198, THR199, THR200, and TRP209 have been identified as key interacting partners. nih.gov These findings suggest that the hydroxyl and methoxy (B1213986) groups on the chroman ring of this compound would likely play a significant role in forming hydrogen bonds and other interactions with protein targets.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a molecule over time. These simulations are particularly useful for understanding how a ligand and protein interact and adapt to each other's presence. While specific MD simulation data for this compound is scarce, studies on related flavonoids demonstrate the utility of this approach. For example, MD simulations of polyphenol-protein complexes have revealed dynamic binding patterns and the important role of water molecules in mediating these interactions. researchgate.net Such simulations can assess the stability of the binding pose predicted by molecular docking and provide insights into the flexibility of the ligand within the binding pocket. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the complex over the simulation time. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For isoflavones like 7-hydroxy-3'-methoxyisoflavone, DFT calculations have been employed to determine geometric, electronic, and spectroscopic properties. nih.gov These calculations can predict parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller energy gap suggests that the molecule is more reactive. DFT studies also provide insights into the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, highlighting the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

| Property | Calculated Value | Reference |

|---|---|---|

| HOMO Energy | -6.04 eV | nih.gov |

| LUMO Energy | -2.13 eV | nih.gov |

| Energy Gap (LUMO-HOMO) | 3.91 eV | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect. mdpi.com QSAR studies on isoflavonoids have been conducted to predict their estrogenic activity and cytotoxicity. nih.govnih.gov These models often use descriptors derived from the molecular structure, such as electronic, steric, and hydrophobic properties, to build a predictive equation. For example, a QSAR study on the estrogenic potency of isoflavonoids found that the presence of hydroxyl groups at specific positions on the isoflavone scaffold and the distance between them were key determinants of activity. nih.gov Another QSAR model for the cytotoxicity of flavone (B191248) and isoflavone derivatives against HeLa cells identified the energy of the LUMO and the net charge on a specific carbon atom as the most important factors. nih.gov Such models can be used to guide the design of new derivatives of this compound with enhanced biological activities.

Predictive Modeling for Bioactivity and Ligand Design

In Silico Screening and Similarity Studies

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is often one of the first steps in the drug discovery pipeline. For compounds like "this compound," in silico screening can be used to predict its potential biological targets and, consequently, its therapeutic applications.

Studies on related chromene derivatives have demonstrated the utility of in silico screening in identifying potential anticancer and anti-inflammatory agents. For instance, computational investigations on 4-phenyl-4H-chromene analogues have been used to assess their binding interactions with known targets in cancer and inflammation, such as tubulin and the TNF-α receptor. globalresearchonline.net These studies indicate that chromene-based structures are a promising scaffold for developing agents that can modulate these pathways. globalresearchonline.net

Molecular docking is a key component of in silico screening. It predicts the preferred orientation of a molecule when bound to a target, as well as the strength of the interaction. For a related compound, 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one, molecular docking studies have suggested good binding affinities to the Interleukin-1 receptor (IL-1R) and the Tumor Necrosis Factor receptor (TNF-R), both of which are central to inflammatory processes. utm.myresearchgate.net These computational findings point towards the potential of this class of flavonoids to act as inhibitors of these receptors, thereby modulating inflammation-related pathways. utm.myresearchgate.net Although these studies were not performed on "this compound" itself, the structural similarity suggests that it may also exhibit favorable interactions with these or other biological targets.

Ligand Optimization and Scaffold Modification Strategies

Once a lead compound with some desired biological activity is identified, the next step is often to optimize its structure to improve properties such as potency, selectivity, and pharmacokinetic profile. Computational chemistry provides powerful tools for rational ligand optimization and scaffold modification.

Ligand-based design strategies are particularly useful when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active compounds, it is possible to build a pharmacophore model, which describes the essential steric and electronic features required for bioactivity. This model can then be used to design new molecules with improved properties.

Structure-based design, on the other hand, is employed when the 3D structure of the target is available. This approach allows for the design of ligands that fit precisely into the target's binding site, forming specific, favorable interactions. For example, in the development of inhibitors for the enzyme Enhancer of Zeste Homolog 2 (EZH2), ligand and property-based design strategies were used to address issues of metabolic stability and solubility. nih.gov By modifying the chemical scaffold, researchers were able to optimize the physicochemical properties and potency of the lead compound. nih.gov

Scaffold modification, or "scaffold hopping," involves replacing the core structure of a molecule with a different one while retaining the key functional groups responsible for biological activity. This can lead to the discovery of novel chemical classes with improved drug-like properties. For chromene derivatives, scaffold modification can involve altering the chromene ring system itself or changing the nature and position of its substituents. For example, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have been synthesized and evaluated for their cytotoxic potential. nih.gov This work demonstrates how modifying the chromene scaffold can lead to compounds with significantly enhanced antitumor activity. nih.gov

For "this compound," similar strategies could be employed. The chroman-4-one scaffold could be modified, or the substituents on the phenyl and chroman rings could be altered to explore the structure-activity relationship (SAR) and optimize for a desired biological effect. Computational tools can predict the impact of these modifications on binding affinity and other properties, thus guiding the synthetic efforts in a more targeted and efficient manner.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation and Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.

1D and 2D NMR for Complete Structural Assignment

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals in the 2-(4-hydroxyphenyl)-7-methoxychroman-4-one molecule.

The ¹H NMR spectrum provides information on the chemical environment, multiplicity, and integration of each proton. For the flavanone (B1672756) structure, the protons on the C-ring (H-2, H-3α, H-3β) typically appear as a characteristic AXM or ABX spin system. The H-2 proton, being adjacent to the oxygen atom and the B-ring, resonates as a double doublet between 5.3 and 5.5 ppm. The two H-3 protons, being diastereotopic, appear as distinct double doublets at approximately 3.1 and 2.8 ppm. The aromatic protons on the A-ring and B-ring show distinct patterns based on their substitution. The B-ring exhibits an A'A'B'B' system characteristic of a 1,4-disubstituted benzene ring, with doublets around 7.3-7.4 ppm and 6.8-6.9 ppm. The A-ring's three protons (H-5, H-6, H-8) would appear in the aromatic region, with their specific shifts and couplings determined by the 7-methoxy group.

The ¹³C NMR spectrum reveals the chemical shifts of all 16 carbon atoms. Key signals include the carbonyl carbon (C-4) around 190-192 ppm, the chiral carbon (C-2) near 79 ppm, and the methylene carbon (C-3) around 43-45 ppm. The methoxy (B1213986) carbon signal appears at approximately 55-56 ppm.

2D NMR experiments establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, confirming the H-2/H-3 relationship and the connectivity within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing the molecular fragments together, such as connecting the B-ring to C-2 and confirming the placement of the methoxy group at C-7.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are typical values based on related compounds; actual experimental values may vary slightly.)

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | J (Hz) |

| 2 | 79.2 | 5.40 | dd | 13.0, 3.0 |

| 3 | 43.5 | 3.08 (β) | dd | 17.0, 13.0 |

| 2.85 (α) | dd | 17.0, 3.0 | ||

| 4 | 191.8 | - | - | - |

| 4a | 114.5 | - | - | - |

| 5 | 128.0 | 7.85 | d | 8.7 |

| 6 | 110.5 | 6.60 | dd | 8.7, 2.4 |

| 7 | 165.0 | - | - | - |

| 8 | 101.0 | 6.45 | d | 2.4 |

| 8a | 162.5 | - | - | - |

| 1' | 130.5 | - | - | - |

| 2', 6' | 127.8 | 7.35 | d | 8.5 |

| 3', 5' | 115.8 | 6.88 | d | 8.5 |

| 4' | 158.0 | - | - | - |

| 7-OCH₃ | 55.7 | 3.82 | s | - |

NMR Analysis of Molecular Flexibility in Solution

The chroman-4-one C-ring is not planar and can exist in various conformations in solution, such as half-chair or sofa forms. The B-ring attached at the chiral C-2 center also has rotational freedom. NMR techniques, particularly the analysis of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, can provide insight into the preferred solution-state conformation. mdpi.com The magnitude of the coupling constants between H-2 and the two H-3 protons can indicate the dihedral angles and thus the puckering of the C-ring. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximity between protons, for instance, between H-2 and H-2'/H-6' of the B-ring, which helps define the orientation of the B-ring relative to the chroman system. rsc.org

Mass Spectrometry (MS): High-Resolution MS and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement. For this compound (C₁₆H₁₄O₄), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 271.0965, allowing for unambiguous confirmation of its elemental formula.

Tandem MS (MS/MS) experiments are used to study fragmentation pathways. The most characteristic fragmentation for flavanones is a retro-Diels-Alder (RDA) reaction occurring on the C-ring. researchgate.net This cleavage typically results in fragments corresponding to the A-ring and the B-ring portions of the molecule. For the target compound, this would lead to characteristic product ions that can be used to confirm the substitution pattern on both the chromanone and the pendant phenyl rings. Other common fragmentations include the loss of small molecules like CO, H₂O, and methyl radicals from the methoxy group. ekb.eg

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching, H-bonded | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 2980 - 2850 | Medium |

| Ketone C=O | Stretching | 1690 - 1670 | Strong, Sharp |

| Aromatic C=C | Stretching | 1610, 1580, 1500 | Medium to Strong |

| C-O-C (Ether) | Asymmetric Stretching | 1270 - 1200 | Strong |

| C-O (Phenol) | Stretching | 1250 - 1180 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

The most prominent peaks would be the strong, sharp carbonyl (C=O) stretch of the ketone at around 1680 cm⁻¹ and the broad, strong absorption from the phenolic hydroxyl (O-H) group centered around 3300 cm⁻¹. The presence of aromatic rings is confirmed by C=C stretching bands in the 1610-1500 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The ether linkage of the methoxy group and the pyran ring would be evident from strong C-O stretching bands in the 1270-1050 cm⁻¹ "fingerprint" region.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography provides the definitive, unambiguous molecular structure and packing arrangement in the solid state. Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and torsion angles.

This technique would confirm the relative stereochemistry and the conformation of the C-ring (e.g., half-chair) and the orientation of the equatorial 4-hydroxyphenyl B-ring at the C-2 position. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds involving the phenolic hydroxyl group and the carbonyl oxygen, as well as potential π-π stacking between the aromatic rings. nih.gov Such data is invaluable for understanding the molecule's solid-state properties and for computational modeling. Although a crystal structure for the exact isomer this compound is not publicly available, data from the closely related isomer 3-(4-hydroxyphenyl)-7-methoxychroman-4-one shows the pyran ring in a sofa conformation and extensive hydrogen bonding networks. nih.gov

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

The C-2 position of the flavanone is a stereocenter, meaning the molecule exists as a pair of enantiomers, (2S) and (2R). Chiroptical techniques are necessary to determine the absolute configuration of an enantiomerically pure sample. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The ECD spectrum of a flavanone typically shows multiple Cotton effects corresponding to electronic transitions within its chromophores (the benzoyl and hydroxyphenyl groups). The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the chromophores and thus to the absolute configuration at C-2. nih.gov By comparing the experimental ECD spectrum with quantum-chemical predictions calculated using Time-Dependent Density Functional Theory (TDDFT), the absolute configuration can be reliably assigned. nih.gov For flavanones, the n→π* transition of the carbonyl group around 310-330 nm and the π→π* transitions of the aromatic rings between 270-290 nm are often diagnostic for determining the stereochemistry at C-2. nih.gov

Future Research Perspectives and Methodological Advancements

Development of Novel Research Tools and Probes Based on Chromanone Scaffolds

The chromanone core, the fundamental structure of 2-(4-hydroxyphenyl)-7-methoxychroman-4-one, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.net This designation is due to its ability to form the basis for a wide variety of molecules with significant biological activities. researchgate.netnih.gov Researchers are increasingly exploiting this versatile structure to develop novel research tools and probes to investigate complex biological processes.

One promising avenue is the creation of fluorescent probes. The inherent photochemical characteristics of the chromone (B188151) and chromanone framework make them ideal starting points for designing molecules that can be used to visualize and track biological events within cells. researchgate.netasianpubs.org By strategically modifying the this compound structure, scientists can develop probes that bind to specific enzymes, receptors, or other biomolecules, allowing for real-time imaging of their activity and localization.

Furthermore, the chromanone scaffold is central to the design of Multi-Target-Directed Ligands (MTDLs). nih.govrsc.org These are single molecules engineered to interact with multiple biological targets simultaneously, a valuable strategy for tackling complex diseases like neurodegenerative disorders. nih.govrsc.org The development of MTDLs based on the chromanone structure emphasizes its potential to create sophisticated chemical tools for dissecting intricate disease pathways. nih.gov

Table 1: Applications of Chromanone Scaffolds in Tool Development

| Application Area | Description | Rationale |

|---|---|---|

| Fluorescent Probes | Synthesis of molecules that emit light upon binding to a specific biological target. | The chromanone structure possesses favorable photochemical properties suitable for fluorescence. researchgate.netasianpubs.org |

| Multi-Target-Directed Ligands (MTDLs) | Design of single compounds that can modulate multiple disease-related targets. | The "privileged scaffold" nature of the chromanone core allows for diverse structural modifications to achieve multi-target affinity. researchgate.netnih.gov |

Integration of Omics Technologies in Mechanistic Research

To fully understand the biological mechanisms of this compound, future research will increasingly rely on the integration of "omics" technologies. These high-throughput approaches—including transcriptomics, proteomics, and metabolomics—provide a global snapshot of the molecular changes within a biological system in response to the compound.

Transcriptomics (RNA-Seq): This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are activated or suppressed by the compound. It can be used to identify the signaling pathways and cellular processes modulated by this compound. nih.gov

Proteomics: This is the large-scale study of proteins, identifying which proteins are expressed and how they are modified. Proteomics can uncover the direct protein targets of the compound and its downstream effects on cellular machinery. frontiersin.orgnih.gov

Metabolomics: This approach profiles the complete set of small-molecule metabolites within a cell or organism. It can reveal how this compound alters metabolic pathways, such as energy production or the synthesis of other bioactive molecules. nih.govnih.gov

By integrating data from these different omics layers, researchers can construct a comprehensive model of the compound's mechanism of action. nih.govnih.gov For example, an integrated analysis could reveal that the compound binds to a specific enzyme (proteomics), leading to changes in the expression of genes involved in an inflammatory pathway (transcriptomics), and resulting in altered levels of specific metabolic intermediates (metabolomics). This multi-omics approach provides a more accurate and holistic understanding than studying single molecular interactions in isolation. nih.gov Such integrated strategies are already being applied to understand the biosynthesis of flavonoids in medicinal plants and to classify disease subtypes, highlighting their power. frontiersin.orgnih.gov

Sustainable Sourcing and Bioproduction Approaches

While flavonoids like this compound are naturally occurring, their isolation from plant sources is often inefficient, yielding very low quantities. aip.org This limitation makes large-scale research and application challenging and has spurred interest in more sustainable and reliable production methods.

Chemical synthesis offers one alternative, with various strategies developed for constructing the chromanone core from readily available starting materials. researchgate.net However, these multi-step syntheses can be complex. Consequently, biotechnological production is emerging as a highly promising and sustainable approach. mdpi.com This involves harnessing the biosynthetic machinery of microorganisms, such as fungi and bacteria, to produce the desired compound. nih.govscispace.com

The biosynthesis of flavonoids begins with the phenylpropanoid pathway, where enzymes like chalcone (B49325) synthase and chalcone isomerase play key roles in forming the foundational flavanone (B1672756) structure. biotech-asia.org Flavanones are critical bioprecursors for many other flavonoid classes. mdpi.com Researchers are actively exploring the use of microbial hosts to express the necessary plant-derived biosynthetic genes, effectively turning these microorganisms into cellular factories for flavonoids. nih.govscispace.com Specific biotransformation studies using fungal strains have demonstrated the capability to modify 7-methoxyflavanone, indicating the feasibility of using microorganisms for targeted production. mdpi.com These bioproduction methods offer the potential for a cost-effective, scalable, and environmentally friendly supply of this compound for future research and application.

Table 2: Comparison of Sourcing Methods

| Sourcing Method | Advantages | Disadvantages |

|---|---|---|

| Plant Extraction | Natural source. | Low yields, resource-intensive, potential for variability. aip.org |

| Chemical Synthesis | High purity, scalable. | Can be complex, may use harsh reagents, multi-step processes. researchgate.net |

| Bioproduction (Microbial) | Sustainable, potentially cost-effective, scalable, environmentally friendly. mdpi.comnih.gov | Requires significant development of engineered microbial strains. |

Challenges and Opportunities in Translating Academic Findings for Applied Chemical Biology

Translating the fundamental research findings on this compound into practical tools for applied chemical biology presents both significant challenges and exciting opportunities.

Challenges:

Complexity of Biological Systems: A primary challenge is elucidating the precise mechanism of action. While a compound may show interesting activity, identifying its specific molecular targets and understanding its effects on complex cellular networks is a difficult task that requires advanced methodologies like the omics technologies previously discussed. nih.gov

Bioavailability and Specificity: For a compound to be an effective chemical probe, it must be able to reach its target within a cell or organism and interact with it specifically, without causing widespread off-target effects. nih.gov Optimizing the structure of this compound to improve these properties is a key challenge for medicinal chemists.

Scalable Production: The transition from laboratory-scale synthesis or extraction to producing sufficient quantities of the compound for extensive biological studies can be a major hurdle. Overcoming the low yields from natural sources through efficient chemical synthesis or bioproduction is critical. aip.orgmdpi.com

Opportunities:

Probing Cellular Pathways: As a derivative of a privileged scaffold, this compound represents an excellent starting point for developing highly specific molecular probes. researchgate.net These probes can be used to study the roles of particular enzymes or signaling pathways in health and disease, providing invaluable insights for the broader scientific community.

Development of Novel Therapeutics: The biological activities associated with the chromanone scaffold, including its potential use in creating MTDLs for neurodegenerative diseases, highlight the opportunity to develop new therapeutic strategies. nih.govrsc.org

Sustainable Chemical Biology: The advancement of bioproduction methods offers the opportunity to create a sustainable platform for producing a wide range of flavonoid-based chemical tools. nih.gov This aligns with the growing demand for green chemistry principles in scientific research.

The journey from an academic finding to a widely used chemical biology tool is complex, requiring interdisciplinary collaboration between chemists, biologists, and bioengineers. However, the unique structural and biological properties of the chromanone scaffold provide a strong foundation for future innovation.

Q & A

Q. How is 2-(4-hydroxyphenyl)-7-methoxychroman-4-one typically isolated and purified for structural characterization?

The compound is often isolated from natural sources (e.g., Heliotropium taltalense) via solvent extraction followed by chromatographic separation. For crystallization, slow evaporation of aqueous-organic solvent mixtures (e.g., methanol-water) is employed to obtain single crystals suitable for X-ray diffraction (XRD). Hydrated forms, such as the dihydrate, are common and require careful control of humidity during crystallization to avoid phase transitions .

Q. What crystallographic parameters and software are used to determine the molecular structure of this compound?

Single-crystal XRD analysis is performed using programs from the SHELX suite (e.g., SHELXL for refinement). Key parameters include:

- Space group: Orthorhombic for the dihydrate .

- Unit cell dimensions: .

- Refinement residuals: , . Hydrogen bonding networks are mapped using O—H···O interactions, with intramolecular bonds stabilizing the chroman-4-one core .

Q. How does the compound’s spectroscopic data (e.g., NMR, IR) correlate with its structure?

- NMR : The 7-methoxy group resonates at ~3.8 ppm (singlet), while aromatic protons from the 4-hydroxyphenyl substituent appear as doublets between 6.7–7.2 ppm.

- IR : A strong carbonyl stretch at ~1640 cm⁻¹ (C=O) and broad O–H stretches (~3400 cm⁻¹) confirm hydrogen bonding . Consistency between experimental and computed (DFT) spectra validates assignments .

Advanced Research Questions

Q. How do hydration states (e.g., dihydrate vs. anhydrous) affect structural and electronic properties?

Hydration introduces lattice water molecules that form hydrogen bonds with the carbonyl group, altering crystal packing and stability. For example:

- The dihydrate (orthorhombic) has a 3D network via O–H···O interactions, while the monohydrate (monoclinic ) exhibits distinct interlayer spacing .

- Anhydrous forms show slight conformational differences in the chroman-4-one ring (sofa vs. half-chair) due to reduced steric strain . Methodological Tip : Compare powder XRD patterns of hydrated and anhydrous forms to identify phase purity.

Q. What strategies resolve contradictions in bioactivity data arising from structural polymorphism?

Polymorphism can lead to variations in solubility and intermolecular interactions, impacting bioactivity assays. To address this:

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

Density Functional Theory (DFT) calculations optimize the molecular geometry and electron density distribution. Key findings include:

- Intramolecular hydrogen bonding (5-OH→C=O) reduces electron density on the carbonyl oxygen, influencing nucleophilic attack sites .

- π-π stacking between aromatic rings and van der Waals interactions dominate crystal packing, validated by Hirshfeld surface analysis .

Methodological Notes

- Crystallography : Always report and completeness of data (>95%) to ensure refinement reliability .

- Handling Hydrates : Store crystals in sealed capillaries with humidity control to prevent dehydration during XRD .

- Data Reproducibility : Cross-validate spectroscopic and crystallographic results with independent synthetic batches to rule out batch-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.